

Chemical Identification and Properties of 2-Bromo-1-octene

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2-Bromo-1-octene

CAS No.: 13249-60-0

Cat. No.: S763700

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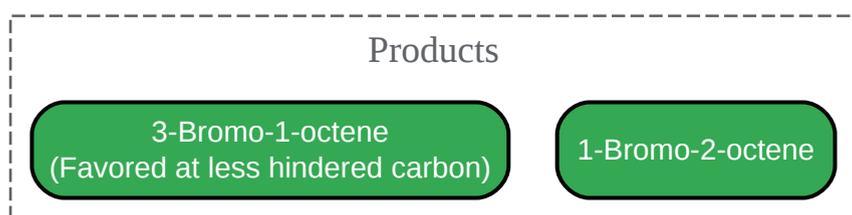
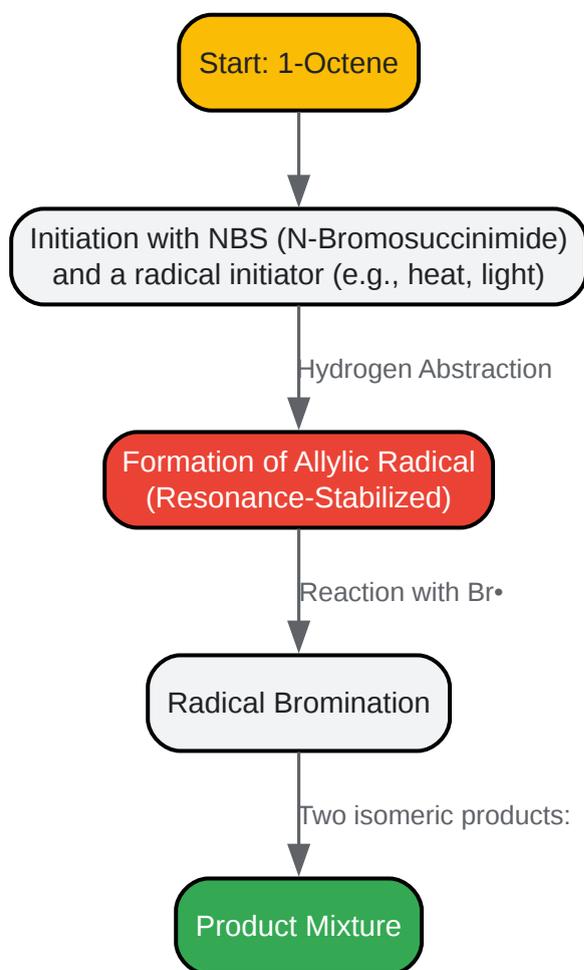
The table below summarizes the identified chemical and physical properties for **2-Bromo-1-octene** (CAS# 13249-60-0) [1] [2].

Property	Value
CAS Number	13249-60-0 [1] [2]
Molecular Formula	$C_8H_{15}Br$ [1] [2]
Molecular Weight	191.11 g/mol [2]
Density	1.133 g/cm ³ [1]
Boiling Point	183.9°C at 760 mmHg [1]
Refractive Index	1.462 [1]
Vapour Pressure	1.028 mmHg at 25°C [1]
LogP	3.865 [1]
HS Code	2903399090 [1]

Property	Value
Common Synonyms	2-bromooct-1-ene; 1-Octene, 2-bromo- [1] [2]

Experimental Protocol: Allylic Bromination of 1-Octene

The search results describe the **allylic bromination** of 1-octene, a reaction in which **2-Bromo-1-octene** is one of the possible isomeric products [3]. The following workflow outlines the key stages of this experiment.



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Diagram of the allylic bromination experiment workflow for 1-octene.

Detailed Methodologies

- **Reaction Setup:** The reaction of 1-octene with reagents like N-Bromosuccinimide (NBS) is typically carried out under anhydrous conditions in an inert solvent (e.g., CCl_4), initiated by heat or light (a radical initiator like AIBN can also be used) [3].
- **Mechanism and Key Intermediate:** The reaction proceeds via a free radical chain mechanism. An initiator generates a low concentration of bromine radicals ($\text{Br}\cdot$). This radical abstracts an allylic hydrogen from 1-octene, forming a resonance-stabilized **allylic radical** [3].
- **Product Formation:** The delocalized allylic radical can react with Br_2 (generated from NBS) at either end of the system. This results in a mixture of two products: **3-Bromo-1-octene** and **1-Bromo-2-octene**. The first isomer is typically favored because the radical intermediate is more stable at the less hindered, primary carbon end [3].
- **Downstream Application:** The products of this allylic bromination, including **2-Bromo-1-octene**, are useful synthetic intermediates. For instance, they can be converted into **dienes** through a subsequent dehydrohalogenation reaction with a base [3].

How to Obtain the Complete Safety Data

Since a full SDS was not available in the search results, I strongly recommend you take the following steps to obtain it:

- **Contact Suppliers Directly:** The suppliers listed in the search results, such as **Rieke Metals**, **Matrix Scientific**, and **Santa Cruz Biotechnology**, are the most reliable sources for the official SDS [2] [4]. You should visit their official websites and use their contact or product inquiry forms.
- **Use Specialized Chemical Databases:** Search for the CAS number (**13249-60-0**) in professional chemical safety databases, which often have the most current and region-specific SDS documents.

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References

1. - 2 - Bromo - 1 | CAS#:13249-60-0 | Chemsrce octene [chemsrc.com]
2. - 2 - Bromo - 1 | 13249-60-0 octene [chemicalbook.com]
3. 10.4 Stability of the Allyl Radical: Resonance Revisited... | OpenStax [openstax.org]

4. 8- Bromo - 1 - octene | CAS 2695-48-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

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